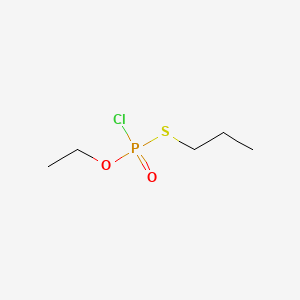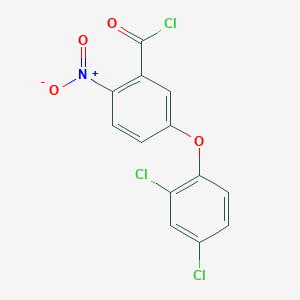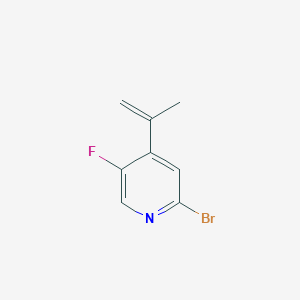![molecular formula C15H19BrN2O3 B8479607 tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate](/img/structure/B8479607.png)
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate
Overview
Description
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is a complex organic compound that features a tert-butyl ester group, a cyclopropyl ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl hydrazinecarboxylate with 1-(4-bromophenyl)cyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl and bromophenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Uniqueness
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences its chemical reactivity and biological activity. The combination of the tert-butyl ester and bromophenyl groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C15H19BrN2O3 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate |
InChI |
InChI=1S/C15H19BrN2O3/c1-14(2,3)21-13(20)18-17-12(19)15(8-9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
VBUHIXQZIABNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-Bromo-6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone](/img/structure/B8479524.png)
![Carbamic acid,(3-amino-2'-chloro[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8479530.png)
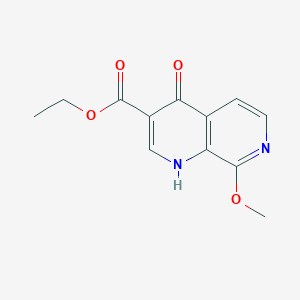
![Benzaldehyde,2-benzo[b]thien-5-yl-](/img/structure/B8479543.png)
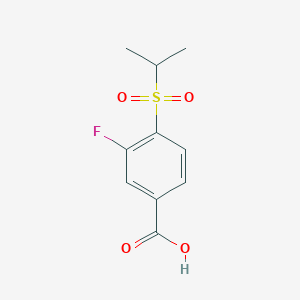
![2-Chloro-4-(phenylamino)thieno[2,3-d]pyrimidine](/img/structure/B8479552.png)
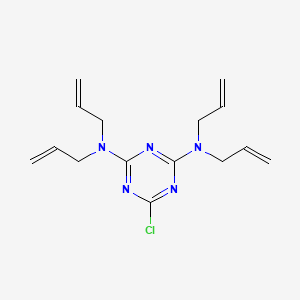
![1-Iodo-3-methylsulfanyl-imidazo[1,5-a]pyrazin-8-ylamine](/img/structure/B8479574.png)
